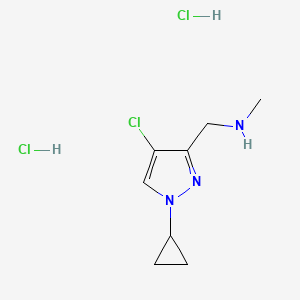
1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is a complex organic compound characterized by its unique structure and diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its versatility and efficacy in various chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopropylpyrazol core. This is often achieved through a cyclization reaction involving appropriate precursors. Subsequent chlorination and methylation steps are employed to introduce the chloro and N-methyl groups, respectively. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is widely used in scientific research due to its unique properties and reactivity. It finds applications in:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of biological systems and processes, particularly in enzyme inhibition and receptor binding studies.
Medicine: In drug discovery and development, where it serves as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparación Con Compuestos Similares
1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(4-Chloro-1-methylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
1-(4-Chloro-1-ethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
1-(4-Chloro-1-propylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.
Propiedades
IUPAC Name |
1-(4-chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3.2ClH/c1-10-4-8-7(9)5-12(11-8)6-2-3-6;;/h5-6,10H,2-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBPKAKVSLBDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Cl)C2CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
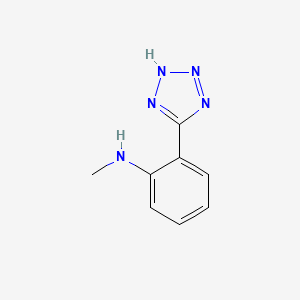
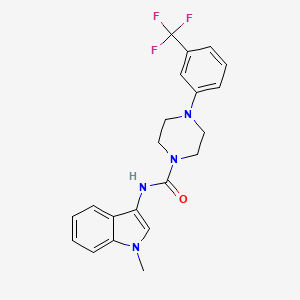

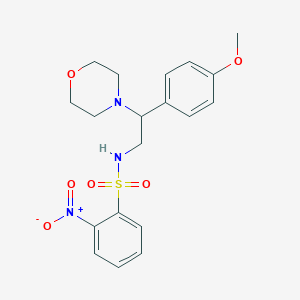
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2959595.png)
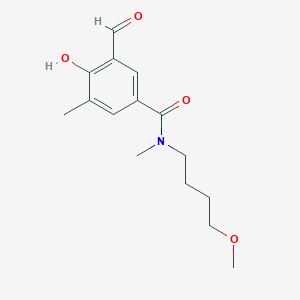
![3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2959598.png)
![2-(2-bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2959601.png)
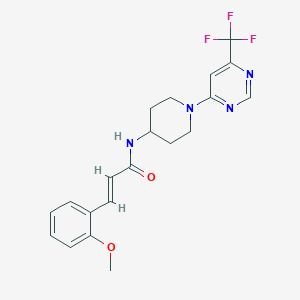
![2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2959604.png)
![ethyl 2-[(7-hydroxy-3-{[(4-methoxyphenyl)amino]carbonyl}-2H-chromen-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2959605.png)
![(2E)-N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2959607.png)
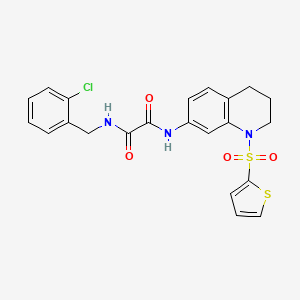
![2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B2959611.png)
